molecular formula C11H14O3 B030021 Isobutyl 4-hydroxybenzoate CAS No. 4247-02-3

Isobutyl 4-hydroxybenzoate

Cat. No.: B030021
CAS No.: 4247-02-3
M. Wt: 194.23 g/mol
InChI Key: XPJVKCRENWUEJH-UHFFFAOYSA-N
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Description

Isobutyl 4-hydroxybenzoate, also known as 2-methylpropyl 4-hydroxybenzoate, is a chemical compound with the molecular formula C11H14O3. It is a member of the paraben family, which are esters of p-hydroxybenzoic acid. This compound is commonly used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties .

Mechanism of Action

Target of Action

Isobutylparaben primarily targets carbohydrate and lipid-metabolizing enzymes . It also disrupts the cell membranes of bacteria and fungi, which is believed to hinder their growth .

Mode of Action

Isobutylparaben exerts its mechanism of action through the inhibition of carbohydrate and lipid-metabolizing enzymes . Moreover, it disrupts the cell membranes of bacteria and fungi, which is believed to hinder their growth .

Biochemical Pathways

Isobutylparaben affects the catabolic pathways involved in the biodegradation of 4-hydroxybenzoate . In these pathways, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is subsequently either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It’s known that the compound is a weak acid , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of Isobutylparaben’s action include the inhibition of carbohydrate and lipid-metabolizing enzymes, disruption of bacterial and fungal cell membranes, and hindrance of microbial growth . It’s also recognized as an endocrine disruptor , causing serious effects to human health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isobutylparaben. For instance, it’s recommended to avoid dust formation, ensure adequate ventilation, and keep the compound in a dry, cool, and well-ventilated place . It’s also noted that the compound is incompatible with oxidizing agents .

Preparation Methods

Isobutyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation techniques .

Chemical Reactions Analysis

Isobutyl 4-hydroxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Isobutyl 4-hydroxybenzoate is part of the paraben family, which includes other compounds such as methyl 4-hydroxybenzoate, ethyl 4-hydroxybenzoate, propyl 4-hydroxybenzoate, and butyl 4-hydroxybenzoate . Compared to these compounds, this compound has a longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy. it also has a higher potential for causing skin irritation and sensitization .

Similar Compounds

  • Methyl 4-hydroxybenzoate
  • Ethyl 4-hydroxybenzoate
  • Propyl 4-hydroxybenzoate
  • Butyl 4-hydroxybenzoate
  • Benzyl 4-hydroxybenzoate
  • Isopropyl 4-hydroxybenzoate

This compound stands out due to its balance of antimicrobial efficacy and stability, making it a valuable preservative in various applications.

Properties

IUPAC Name

2-methylpropyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJVKCRENWUEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020749
Record name Isobutylparaben
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4247-02-3
Record name Isobutylparaben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4247-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylparaben
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Record name Isobutylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
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Record name ISOBUTYLPARABEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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